molecular formula C19H18N2O3S2 B2511388 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 1421472-06-1

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Cat. No.: B2511388
CAS No.: 1421472-06-1
M. Wt: 386.48
InChI Key: AOUNQGFJKBZFCY-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a synthetic organic compound that belongs to the class of azetidines. This compound is characterized by the presence of a benzo[d]thiazole moiety, an azetidine ring, and a methoxyphenylthio group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of an appropriate amine with an epoxide or through cyclization reactions involving halogenated precursors.

    Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using suitable reagents and conditions, such as base-catalyzed nucleophilic substitution.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methylphenyl)thio)ethanone: Similar structure with a methyl group instead of a methoxy group.

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-chlorophenyl)thio)ethanone: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-13-6-8-15(9-7-13)25-12-18(22)21-10-14(11-21)24-19-20-16-4-2-3-5-17(16)26-19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUNQGFJKBZFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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